molecular formula C17H30N2O2 B7493668 1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one

1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one

Cat. No. B7493668
M. Wt: 294.4 g/mol
InChI Key: NJILXTAAOAMYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one, also known as Dibutylone, is a designer drug that belongs to the class of cathinones. It has been identified as a new psychoactive substance and has gained popularity in recent years due to its stimulant and empathogenic effects. The purpose of

Mechanism of Action

1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one acts by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, which leads to an increase in their levels in the brain. This increase in neurotransmitter levels results in a stimulant and empathogenic effect. It has also been found to act as a weak agonist at the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one has been found to increase heart rate, blood pressure, and body temperature in animal studies. It has also been found to increase locomotor activity and produce stereotyped behaviors. In addition, it has been found to produce rewarding effects in animal models of drug abuse.

Advantages and Limitations for Lab Experiments

1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one has several advantages for lab experiments. It is easy to synthesize and can be obtained in pure form. It has also been found to produce consistent effects in animal models. However, there are also limitations to its use in lab experiments. It has been found to have a short half-life, which means its effects are short-lived. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one. One area of research is to investigate its effects on the brain and behavior in humans. Another area of research is to investigate its potential as a treatment for psychiatric disorders such as depression and anxiety. In addition, research can be conducted to better understand its mechanism of action and to develop more potent and selective compounds with similar effects.
Conclusion:
In conclusion, 1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one is a designer drug that has gained popularity in recent years due to its stimulant and empathogenic effects. It acts by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, which leads to an increase in their levels in the brain. It has been found to produce consistent effects in animal models, but its mechanism of action is not fully understood. Future research can be conducted to investigate its effects in humans and to develop more potent and selective compounds with similar effects.

Synthesis Methods

1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one can be synthesized in a laboratory using various methods. One of the most common methods involves the reaction of 4-methylpropiophenone with piperidine, followed by the addition of 3,5-dimethylpiperidine-1-carboxylic acid chloride. The resulting product is then purified and crystallized to obtain pure 1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one.

Scientific Research Applications

1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to other drugs such as cocaine and amphetamines.

properties

IUPAC Name

1-[4-(3,5-dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-12(2)16(20)18-7-5-15(6-8-18)17(21)19-10-13(3)9-14(4)11-19/h12-15H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJILXTAAOAMYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2CCN(CC2)C(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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